molecular formula C18H26BrNO4 B13673053 Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate

Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate

Cat. No.: B13673053
M. Wt: 400.3 g/mol
InChI Key: BBOPNXSKRGWNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.30734 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 4-(1-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the imidodicarbonate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenylimidodicarbonates, carbonyl derivatives, and ethyl-substituted compounds .

Scientific Research Applications

Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidodicarbonate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
  • Di-tert-Butyl (4-(1-chloroethyl)phenyl)imidodicarbonate
  • Di-tert-Butyl (4-(1-iodoethyl)phenyl)imidodicarbonate

Uniqueness

Di-tert-Butyl (4-(1-bromoethyl)phenyl)imidodicarbonate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H26BrNO4

Molecular Weight

400.3 g/mol

IUPAC Name

tert-butyl N-[4-(1-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H26BrNO4/c1-12(19)13-8-10-14(11-9-13)20(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-12H,1-7H3

InChI Key

BBOPNXSKRGWNQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.